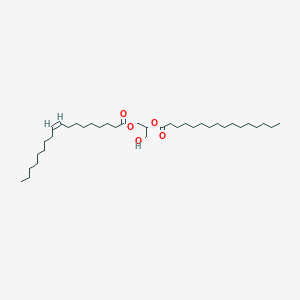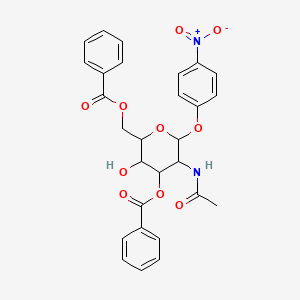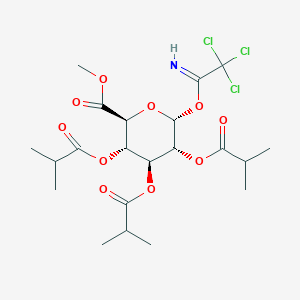
Sporidesmolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sporidesmolide is a family of cyclic depsipeptides produced by the fungus Pithomyces chartarum. These compounds were first reported by Russell and colleagues in 1961 . The this compound complex contains several components, including this compound I, II, III, IV, and V . These compounds are known for their unique structural features and biological activities.
Vorbereitungsmethoden
Sporidesmolide can be synthesized through various methods. One common approach involves the use of acyl chloride in the presence of a base such as triethylamine in tetrahydrofuran . The synthesis typically involves the formation of a protected hexadepsipeptide, which is then deprotected to yield the final product. Industrial production methods often involve the cultivation of Pithomyces chartarum in nutrient-rich media, followed by extraction and purification of the this compound compounds .
Analyse Chemischer Reaktionen
Sporidesmolide undergoes several types of chemical reactions, including hydrolysis and oxidation. For instance, mild alkaline hydrolysis of this compound can yield sporidesmolic acids . Common reagents used in these reactions include sodium hydroxide for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of the original this compound compound .
Wissenschaftliche Forschungsanwendungen
Sporidesmolide has several scientific research applications. In chemistry, it is used as a model compound for studying cyclic depsipeptides and their reactivity . In biology, this compound is studied for its potential antimicrobial and antifungal properties . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections . Additionally, this compound is used in industrial applications, such as the development of new antifungal agents for agricultural use .
Wirkmechanismus
The mechanism of action of sporidesmolide involves its interaction with cellular membranes and enzymes. This compound can disrupt cell membrane integrity, leading to cell lysis and death . It also inhibits certain enzymes involved in cellular metabolism, further contributing to its antimicrobial effects . The molecular targets of this compound include membrane lipids and specific enzymes essential for cell survival .
Vergleich Mit ähnlichen Verbindungen
Sporidesmolide is unique among cyclic depsipeptides due to its specific amino acid composition and structural features. Similar compounds include other cyclic depsipeptides such as enniatins and beauvericins . this compound is distinguished by its production from Pithomyces chartarum and its specific biological activities . The presence of both D- and L-amino acids in its structure further sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
11113-90-9 |
|---|---|
Molekularformel |
C34H60N4O8 (for sporidesmolide II) |
Molekulargewicht |
652.9 |
Aussehen |
Off white to light tan solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)

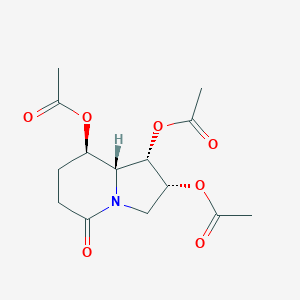

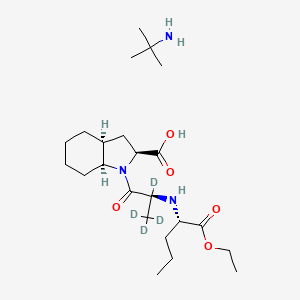


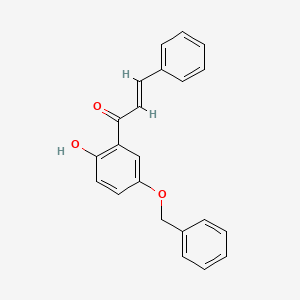
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
